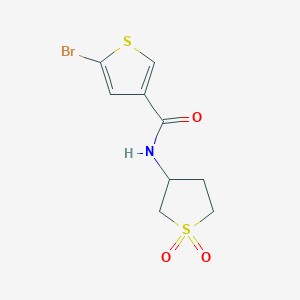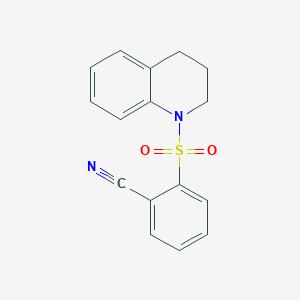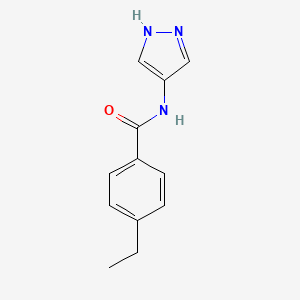
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a synthetic analog of the natural product harmicine, which has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond is formed via a nucleophilic attack by the enzyme on the carbonyl group of the compound, resulting in the formation of a stable enzyme-inhibitor complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone are primarily related to its inhibitory activity against enzymes involved in the regulation of neurotransmitters. The inhibition of these enzymes leads to an increase in the concentration of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various physiological processes such as cognition, mood regulation, and motor control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone for lab experiments is its high potency and selectivity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes and for developing new drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
The future directions for (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone include further studies on its mechanism of action, pharmacokinetics, and toxicity. Additionally, this compound can be used as a lead compound for the development of new drugs with improved potency and selectivity against specific enzymes. Furthermore, the potential applications of this compound in other areas of medicinal chemistry such as cancer therapy and infectious diseases warrant further investigation.
Métodos De Síntesis
The synthesis of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone involves the reaction of 4-bromo-1H-pyrrole-2-carbaldehyde with 4-methoxypiperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product in good yields.
Aplicaciones Científicas De Investigación
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone has shown promising results in various scientific research applications, particularly in medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition has been linked to the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-16-9-2-4-14(5-3-9)11(15)10-6-8(12)7-13-10/h6-7,9,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXPCWNMFJWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)



